An In-Depth Technical Guide to 1-Ethyl-4-phenylpiperazine: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 1-Ethyl-4-phenylpiperazine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic routes for 1-Ethyl-4-phenylpiperazine. This N-arylpiperazine derivative is a significant scaffold in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This document delves into its physicochemical characteristics, detailed spectral analysis (NMR, IR, and MS), and established synthetic protocols, including N-alkylation and Buchwald-Hartwig amination. Furthermore, it explores the reactivity of the N-arylpiperazine moiety and discusses potential applications and critical safety considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization and manipulation of this important chemical entity.
Introduction: The Significance of the Phenylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] When incorporated into the N-arylpiperazine framework, as seen in 1-Ethyl-4-phenylpiperazine, this scaffold frequently imparts activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This has led to the development of numerous CNS-active agents for treating conditions such as psychosis, depression, and anxiety.[5] 1-Ethyl-4-phenylpiperazine serves as a fundamental building block for the synthesis of more complex molecules, and a thorough understanding of its chemical characteristics is paramount for its effective application in drug design and development.
Chemical Structure and Identifiers
1-Ethyl-4-phenylpiperazine is comprised of a piperazine ring substituted with a phenyl group at one nitrogen atom and an ethyl group at the other.
graph "1-Ethyl-4-phenylpiperazine_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
}
Figure 3: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., bromobenzene, 1.0 eq.), 1-ethylpiperazine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., BINAP, 0.08 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq.).
[5]2. Solvent Addition: Add an anhydrous solvent such as toluene or dioxane to the flask.
-
Reaction Conditions: The reaction mixture is typically heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.
-
Extraction and Drying: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Rationale for Experimental Choices: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and the phosphine ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often giving the best results. The base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.
[6]
Spectral Analysis
The structural elucidation of 1-Ethyl-4-phenylpiperazine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-Ethyl-4-phenylpiperazine, both ¹H and ¹³C NMR provide characteristic signals that can be assigned to the different protons and carbons in the molecule.
[7]
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene and methyl protons of the ethyl group. The aromatic protons will typically appear as multiplets in the downfield region (around 6.8-7.3 ppm). The piperazine protons will appear as two sets of triplets, corresponding to the protons adjacent to the two different nitrogen atoms. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the range of 115-152 ppm. The carbons of the piperazine ring will resonate in the range of 45-55 ppm, and the carbons of the ethyl group will appear in the upfield region. A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) would be required for unambiguous assignment of all signals.
[7]
Infrared (IR) Spectroscopy
The IR spectrum of 1-Ethyl-4-phenylpiperazine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 1-Ethyl-4-phenylpiperazine
Wavenumber (cm⁻¹) Vibration 3050-3000 Aromatic C-H stretch 2975-2850 Aliphatic C-H stretch (ethyl and piperazine) 1600-1450 Aromatic C=C stretch 1250-1000 C-N stretch 770-730 and 710-690 Aromatic C-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Ethyl-4-phenylpiperazine, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern would likely involve cleavage of the ethyl group and fragmentation of the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.
[8]
Reactivity of the N-Arylpiperazine Moiety
The reactivity of 1-Ethyl-4-phenylpiperazine is largely dictated by the presence of the two tertiary amine nitrogens and the aromatic phenyl ring.
-
N-Alkylation and Acylation: The nitrogen atom of the piperazine ring bearing the ethyl group is nucleophilic and can undergo further alkylation or acylation reactions, although this may be sterically hindered.
-
Oxidation: The tertiary amine groups can be oxidized to form N-oxides.
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The N-piperazinyl group is an activating, ortho-, para-directing group.
-
Metabolism: In a biological context, N-dealkylation is a common metabolic pathway for arylpiperazine derivatives. [9][10]This can result in the formation of 1-phenylpiperazine, which may have its own pharmacological activity.
Applications in Drug Discovery and Development
The 1-aryl-N'-alkylpiperazine scaffold is a cornerstone in the design of CNS-active drugs. [1]Derivatives of 1-Ethyl-4-phenylpiperazine have been investigated for a range of pharmacological activities, including:
-
Antipsychotic Activity: Many atypical antipsychotics feature the arylpiperazine moiety, which often contributes to their affinity for dopamine and serotonin receptors.
-
Antidepressant and Anxiolytic Activity: The interaction of arylpiperazine derivatives with serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs.
[5]* Other CNS Targets: The versatility of the piperazine scaffold allows for its modification to target a wide range of other CNS receptors and transporters.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Ethyl-4-phenylpiperazine is not readily available, safety precautions can be inferred from data on related compounds such as 1-ethylpiperazine and 1-phenylpiperazine.
[11][12]
General Precautions:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
[7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
[7]* First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Toxicology: The toxicological profile of 1-Ethyl-4-phenylpiperazine has not been extensively studied. However, related phenylpiperazine derivatives have shown toxicity at high doses. [13]It is therefore prudent to handle this compound with care and to minimize exposure.
Conclusion
1-Ethyl-4-phenylpiperazine is a chemically significant molecule with a well-defined structure and a range of accessible synthetic routes. Its physicochemical properties and spectral characteristics are well-documented, providing a solid foundation for its use in research and development. As a key building block in the N-arylpiperazine class of compounds, it continues to be a valuable scaffold in the pursuit of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working with this versatile compound.
References
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.
-
ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 1-Phenethyl-4-phenylpiperazine Safety Data Sheets(SDS). Retrieved January 12, 2026, from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-phenylpiperazine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved January 12, 2026, from [Link]
-
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Electron-ionization mass spectral (EI-MS) data of the.... Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
ResearchGate. (2025, August 9). Piperazine designer drugs of abuse. Retrieved January 12, 2026, from [Link]
-
Heterocycles. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2021). RSC Advances, 11(52), 32967–32983.
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 5). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (2025, August 25). Piperazine,1-ethyl-4-phenyl-. Retrieved January 12, 2026, from [Link]
-
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, July 5). 1,4-Pd Migration-Enabled Synthesis of Fused 4-Membered Rings. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved January 12, 2026, from [Link]
Sources
- 1. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine,1-ethyl-4-phenyl | CAS#:57498-25-6 | Chemsrc [chemsrc.com]
- 3. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.nl [fishersci.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]
